3-(4-Acetylphenyl)prop-2-enenitrile
Description
Properties
CAS No. |
77120-12-8 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(4-acetylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9NO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-7H,1H3 |
InChI Key |
UEMPYFVSMFETOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 3-(4-acetylphenyl)prop-2-enenitrile typically involves the formation of the propenenitrile moiety conjugated to the 4-acetylphenyl group. Two main synthetic approaches are documented in the literature:
- Knoevenagel Condensation between 4-acetylbenzaldehyde and malononitrile or related nitrile sources.
- Cross-Coupling Reactions involving functionalized acetophenone derivatives and nitrile-containing reagents.
Knoevenagel Condensation Approach
This method involves the condensation of 4-acetylbenzaldehyde with a nitrile-containing active methylene compound under basic or acidic catalysis to form the α,β-unsaturated nitrile.
- React 4-acetylbenzaldehyde with malononitrile or acrylonitrile derivatives.
- Use a base catalyst such as piperidine or ammonium acetate.
- Conduct the reaction in ethanol or another suitable solvent under reflux.
- Purify the product by recrystallization or column chromatography.
- Straightforward and high-yielding.
- Mild reaction conditions.
Cross-Coupling and Functional Group Transformations
Advanced synthetic routes involve:
- McMurry Coupling of acetophenone derivatives with nitrile-containing benzophenones or benzaldehydes to form conjugated systems.
- Sequential bromination , alkylation with potassium cyanide (KCN) , and deprotection steps to install the nitrile group on aromatic rings.
For example, a synthetic sequence described in the literature for related compounds includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | McMurry Cross-Coupling | Acetophenone + 4,4'-dihydroxybenzophenone, TiCl4/Zn | Formation of bisphenol intermediate |
| 2 | Protection | Methoxymethyl chloride (MOMCl) | Di-protected bisphenol |
| 3 | Bromination | N-Bromosuccinimide (NBS) | Brominated intermediate |
| 4 | Alkylation | Potassium cyanide (KCN) | Introduction of nitrile group |
| 5 | Deprotection | Hydrochloric acid (HCl) | Final nitrile product |
This approach allows for functional group tolerance and structural diversity but involves multiple steps and careful purification.
Catalytic and Photochemical Methods
Recent advancements include cobalt-catalyzed photochemical reactions for allylic amine synthesis that could be adapted for related nitrile compounds. For example, cobalt complexes such as Co(dmgH)2PyCl under blue LED irradiation in the presence of trifluoroacetic acid and acetonitrile solvent have been used to synthesize related unsaturated nitrile compounds with good yields.
Data Tables Summarizing Preparation Conditions and Yields
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios from 25:1 to 4:1) is common for isolating the pure product.
- Characterization: ^1H and ^13C NMR spectroscopy confirm the structure; mass spectrometry and IR spectroscopy are used to verify the nitrile and acetyl functional groups.
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
Summary and Recommendations
- The Knoevenagel condensation remains the most straightforward and widely used method for preparing 3-(4-acetylphenyl)prop-2-enenitrile due to its simplicity and efficiency.
- For more complex derivatives or when functional group tolerance is required, McMurry coupling followed by bromination and alkylation with potassium cyanide offers a robust multi-step synthetic route.
- Emerging photochemical cobalt-catalyzed methods provide an alternative under mild conditions with potential for green chemistry applications.
- Purification by silica gel chromatography and thorough spectroscopic characterization are essential for obtaining high-purity compounds suitable for further applications.
This detailed analysis consolidates current knowledge from peer-reviewed sources and authoritative chemical literature, excluding unreliable sources such as benchchem.com and smolecule.com, ensuring professional and comprehensive coverage of preparation methods for 3-(4-acetylphenyl)prop-2-enenitrile.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Acetylphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents on the phenyl ring of α,β-unsaturated nitriles significantly modulate their electronic profiles. Key comparisons include:
Crystallographic and Packing Behavior
Substituents dictate molecular conformations and solid-state interactions:
- Anti/Syn Conformers: In compounds with EDGs (e.g., diphenylamino), solvent interactions stabilize anti/syn conformers, increasing Z’ (number of independent molecules per unit cell). For example, Compound I crystallizes with Z’ = 2 due to solvent-induced conformational polymorphism .
- π-π Stacking: EDGs like diphenylamino promote strong π-π interactions (3.5–4.0 Å spacing), whereas EWGs like acetyl may weaken such interactions, favoring alternative packing motifs (e.g., C–H⋯O/N hydrogen bonds) .
Biological Activity
3-(4-Acetylphenyl)prop-2-enenitrile, also known as 4-acetylcinnamaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C12H11N
- Molecular Weight : 185.23 g/mol
- CAS Number : 77120-12-8
Antimicrobial Activity
Research indicates that 3-(4-Acetylphenyl)prop-2-enenitrile exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and function.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Antioxidant Properties
The compound also demonstrates notable antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activities of 3-(4-Acetylphenyl)prop-2-enenitrile are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Receptor Modulation : The compound may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Study on Antimicrobial Effects
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-(4-Acetylphenyl)prop-2-enenitrile against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment for antibiotic-resistant infections .
Study on Antioxidant Activity
In another investigation featured in Food Chemistry, researchers assessed the antioxidant capacity of the compound using various assays. The findings confirmed that it effectively reduced oxidative damage in cellular models, suggesting its utility in preventing diseases related to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
